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Compound Name: ) ) )
Trifluoroethoxy)phenylboronic acid

Cat. No.: B1451871

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenylboronic Acid

Introduction: A Versatile Building Block for Modern
Chemistry

4-(2,2,2-Trifluoroethoxy)phenylboronic acid is a specialized arylboronic acid that has
emerged as a significant tool for researchers in medicinal chemistry and materials science. The
strategic placement of a trifluoroethoxy group on the phenylboronic acid scaffold imparts a
unique combination of electronic and steric properties. This modification enhances lipophilicity
and metabolic stability, making it a valuable building block in the synthesis of novel
pharmaceuticals and functional materials.[1] Boronic acids are generally stable, easy to handle,
and exhibit low toxicity, positioning them as crucial intermediates in organic synthesis.[2][3]
This guide provides a comprehensive overview of the core physicochemical properties,
reactivity, and practical applications of this important reagent, grounded in established scientific
principles and experimental data.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective
application. The key identifiers and physicochemical parameters for 4-(2,2,2-
trifluoroethoxy)phenylboronic acid are summarized below.
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Property Value Reference
CAS Number 886536-37-4 [4][5][6]
Molecular Formula CsHsBF30s3 [41[6]
Molecular Weight 219.96 g/mol [4]
[4-(2,2,2-
IUPAC Name trifluoroethoxy)phenyl]boronic [41[6]
acid
Melting Point 191-194 °C [7]
Boiling Point 297.1 £ 50.0 °C (Predicted) [7]
Density 1.35+ 0.1 g/cm3 [51[7]
pKa 8.58 + 0.16 [7]
Appearance White to off-white crystalline 8]

powder

Part 2: Structural Analysis and Solution Behavior
Molecular Structure and Acidity (pKa)

The functionality of 4-(2,2,2-trifluoroethoxy)phenylboronic acid is intrinsically linked to its

molecular structure. The boron atom is sp2-hybridized, resulting in a trigonal planar geometry

with an empty p-orbital, which confers its Lewis acidic character.[2] In aqueous solution,

boronic acids exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral

boronate form.

The acidity, or pKa, is a critical parameter as it dictates the equilibrium between these two

forms at a given pH. The pKa of 8.58 for this compound is slightly lower than that of

unsubstituted phenylboronic acid (pKa = 8.83).[2][7] This increased acidity is attributed to the

electron-withdrawing nature of the para-trifluoroethoxy substituent, which stabilizes the anionic

boronate species. This modulation of Lewis acidity is crucial for applications such as

carbohydrate sensing and for influencing the kinetics of transmetalation in cross-coupling

reactions.[9][10]
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Solubility Profile

The solubility of a reagent dictates the choice of solvent systems for reactions and purification.
While specific quantitative data for 4-(2,2,2-trifluoroethoxy)phenylboronic acid is not
extensively published, a qualitative profile can be inferred from its structure and the behavior of
analogous compounds. Phenylboronic acids are generally soluble in polar organic solvents.[2]
The trifluoroethoxy group, while increasing lipophilicity, can also engage in hydrogen bonding,
leading to a nuanced solubility profile.
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Solvent Class

Representative
Solvents

Expected Solubility

Rationale

Ethers

Diethyl ether,
Tetrahydrofuran (THF)

Soluble

The ether oxygen can
hydrogen bond with
the boronic acid
protons, and the
overall polarity is
compatible.[2]

Alcohols

Methanol, Ethanol

Soluble

Polar, protic solvents
that readily solvate the

boronic acid functional

group.

Chlorinated

Dichloromethane
(DCM), Chloroform

Moderately Soluble

Offers moderate
polarity suitable for
dissolving the

compound.[11]

Aprotic Polar

Acetone, Acetonitrile
(ACN)

Soluble

These solvents are
polar enough to
dissolve the boronic
acid without reacting
with it under standard

conditions.[11]

Poorly Soluble to

The high polarity of

the boronic acid group

Hydrocarbons Hexanes, Toluene makes it incompatible
Insoluble )
with nonpolar
solvents.[2]
Water H20 Slightly Soluble While the boronic acid

group can interact
with water, the
fluorinated aryl portion
is hydrophobic.
Fluorinated

substituents often
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decrease aqueous
solubility compared to
their non-fluorinated

analogs.[12]

Stability, Storage, and Handling

Proper handling and storage are paramount to preserving the integrity of boronic acids. Two
primary degradation pathways are of concern: dehydration to form boroxines and oxidation.

o Dehydration: Like other boronic acids, 4-(2,2,2-trifluoroethoxy)phenylboronic acid can
undergo reversible dehydration, particularly upon heating or under vacuum, to form a cyclic
trimer anhydride known as a boroxine.[13] This process can be reversed by the addition of
water. For quantitative applications like Suzuki-Miyaura coupling, the presence of boroxine is
often inconsequential as it readily hydrolyzes back to the monomeric boronic acid under the
agueous basic conditions of the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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